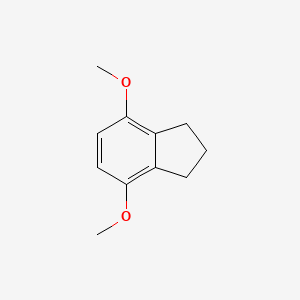

4,7-Dimethoxyindane

Description

Contextualization within Indane Chemistry and its Aromatic/Alicyclic Nature

The foundation of 4,7-dimethoxyindane lies in the structure of indane, a bicyclic hydrocarbon. The indane moiety consists of an aromatic benzene (B151609) ring fused to an aliphatic five-membered cyclopentane (B165970) ring. eburon-organics.comresearchgate.net This fusion imparts a rigid framework with distinct chemical properties stemming from both its aromatic and alicyclic components. researchgate.net The aromatic portion allows for electrophilic substitution reactions typical of benzene derivatives, while the alicyclic part can undergo reactions characteristic of alkanes and cycloalkanes.

In this compound, two methoxy (B1213986) groups (-OCH₃) are attached to the benzene ring at positions 4 and 7. These substituents significantly influence the electronic properties of the aromatic ring, making it a key intermediate in the synthesis of more complex molecules. The indane structure itself is a core component of numerous bioactive natural products and synthetic compounds, valued for providing a rigid scaffold for designing therapeutic molecules. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of Indane Data sourced from NIST Chemistry WebBook nist.gov

| Property | Value |

| Chemical Formula | C₉H₁₀ |

| Molecular Weight | 118.1757 g/mol |

| CAS Registry Number | 496-11-7 |

| Boiling Point (Tboil) | 176.5 °C |

| Melting Point (Tfus) | -51.4 °C |

| IUPAC Name | 2,3-dihydro-1H-indene |

Overview of Principal Research Trajectories for the Compound

Academic research on this compound and its derivatives has primarily focused on its application as a synthetic intermediate and a scaffold for pharmacologically active agents.

Medicinal Chemistry and Dopaminergic Activity: A significant area of investigation involves the synthesis of 2-amino-4,7-dimethoxyindan derivatives to explore their effects on the central nervous system. nih.govcdnsciencepub.com Researchers have prepared and evaluated N-alkylated derivatives for their dopaminergic activity. nih.govacs.org One notable derivative, 2-(Di-n-propylamino)-4,7-dimethoxyindan (known in research as RDS-127), was identified as a potent dopamine (B1211576) receptor agonist. nih.govstanford.edu Studies showed that this compound activates both central and peripheral pre- and postsynaptic dopamine receptors. nih.gov For example, RDS-127 demonstrated an activity level equal to that of apomorphine (B128758) in activating peripheral presynaptic dopamine receptors. nih.gov These findings highlight the potential of the this compound scaffold in developing novel agents for neurological research. plos.orgcenterhealthyminds.org

Synthetic Chemistry and Materials Science: Beyond its pharmacological applications, this compound serves as a crucial starting material in the synthesis of more elaborate molecular architectures. Research has demonstrated its use in creating complex heterocyclic and polycyclic systems. For instance, 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one, a ketone derivative, has been used to develop geminally dialkylsubstituted tetraindanotetraoxa cdnsciencepub.comcirculenes. researchgate.net These larger molecules are of interest for their potential as discotic liquid crystalline materials, which have applications in optoelectronics. researchgate.net

Furthermore, the compound has been employed in the multi-step synthesis of analogs of psychoactive substances for research purposes and in the preparation of diastereoisomers of complex indane derivatives, such as 2-(3,5-dimethoxybenzyl)-1,2-di(2,4-dimethoxyphenyl)-5,7-dimethoxyindane. cdnsciencepub.comrsc.org It has also been part of synthetic strategies aimed at producing cross-conjugated frameworks, although some attempts have faced challenges, suggesting steric hindrance from the methoxy groups can influence reaction outcomes. charlotte.edu

Table 2: Selected Research Applications of this compound Derivatives

| Derivative | Research Area | Key Finding | Reference(s) |

| 2-(Di-n-propylamino)-4,7-dimethoxyindan (RDS-127) | Neuropharmacology | A potent dopamine receptor agonist with central and peripheral activity. | nih.govstanford.eduplos.org |

| 2-Amino-4,7-dimethoxyindan | Medicinal Chemistry | A precursor for various N-alkylated derivatives with potential dopaminergic effects. | nih.govcdnsciencepub.com |

| 4,7-Dimethoxy-2,3-dihydro-1H-inden-1-one | Materials Science | Starting material for the synthesis of tetraindanotetraoxa cdnsciencepub.comcirculenes. | researchgate.net |

| 2-(3,5-Dimethoxybenzyl)-1,2-di(2,4-dimethoxyphenyl)-5,7-dimethoxyindane | Stereochemistry | Prepared and stereochemically characterized as part of research into complex natural product analogs. | rsc.org |

Current Academic Significance and Future Research Potential

The academic significance of this compound is rooted in its versatility as a synthetic building block. Its rigid, functionalizable scaffold is a valuable platform for medicinal chemists designing new therapeutic agents, particularly in the realm of neuropharmacology where dopamine receptor modulation is critical. nih.govacs.org The indane core is present in several established pharmaceuticals, and substituted variants like this compound continue to serve as scaffolds for discovering new lead compounds. eburon-organics.comresearchgate.net

Future research potential for this compound and its derivatives is substantial. In medicinal chemistry, there is ongoing interest in developing more selective and potent dopamine receptor agonists and antagonists for research into conditions like Parkinson's disease and other neurological disorders. researchgate.net The structural framework of this compound provides a solid foundation for structure-activity relationship (SAR) studies aimed at fine-tuning receptor affinity and functional activity. researchgate.net

In materials science, the use of this compound derivatives in synthesizing larger, complex molecules like circulenes points toward potential applications in organic electronics. researchgate.net Future work could explore the synthesis of novel polymers or macrocycles derived from this scaffold, investigating their electronic, photophysical, and self-assembly properties. The continued exploration of indane-based chemistry will likely uncover new reactions and applications for this versatile compound. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethoxy-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-12-10-6-7-11(13-2)9-5-3-4-8(9)10/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEXQSUNVYKGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCCC2=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292999 | |

| Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38998-05-9 | |

| Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38998-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,7 Dimethoxyindane and Its Derivatives

Strategies for Total Synthesis of the Indane Core

The construction of the fundamental indane framework is a critical step in the synthesis of 4,7-dimethoxyindane and its derivatives. Various strategies have been employed, ranging from catalytic reductions to multi-step sequences involving aromatic functionalization and cyclization.

Catalytic Reduction Approaches in Indane Synthesis

Catalytic reduction serves as a direct and efficient method for the synthesis of the indane core, typically starting from indene (B144670) precursors. google.com This approach involves the hydrogenation of the double bond in the five-membered ring of an indene derivative.

A common method involves the catalytic hydrogenation of indene or its substituted analogs using catalysts such as palladium on carbon (Pd/C). google.com For instance, the catalytic reduction of a coal tar fraction containing indene can yield indane. google.com The efficiency of this reduction can be influenced by the catalyst system and reaction conditions. For example, nickel-molybdenum (B8610338) (Ni-Mo) catalysts on an alumina (B75360) support have been used for the catalytic dehydrogenation of indanes to indenes, a reversible process that highlights the utility of catalytic methods in manipulating the indane/indene system. google.com

In the context of this compound derivatives, catalytic reduction is often employed in the final steps of a synthetic sequence. For example, the catalytic reduction of an oxime derived from 4,7-dimethoxy-5-methyl-2-indanone has been used to produce 2-amino-4,7-dimethoxy-5-methylindane, although in low yield. mdma.chcdnsciencepub.com A more efficient synthesis of 2-amino-4,7-dimethoxyindane was achieved through the direct catalytic reduction of trans-2-amino-4,7-dimethoxy-1-indanol in the presence of hydrochloric acid. mdma.chcdnsciencepub.com

Table 1: Examples of Catalytic Reduction in Indane Synthesis

| Starting Material | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| Indene-containing coal tar fraction | Not specified | Indane | google.com |

| Oxime of 4,7-dimethoxy-5-methyl-2-indanone | Catalytic reduction | 2-Amino-4,7-dimethoxy-5-methylindane | mdma.chcdnsciencepub.com |

| trans-2-Amino-4,7-dimethoxy-1-indanol | Pd/C, HCl | 2-Amino-4,7-dimethoxyindane | mdma.chcdnsciencepub.com |

Multi-step Reaction Sequences for Aromatic Ring Functionalization

The synthesis of the this compound core often begins with a suitably substituted aromatic precursor, followed by a series of reactions to construct the fused cyclopentane (B165970) ring. These multi-step sequences allow for precise control over the substitution pattern of the final indane derivative.

A prevalent strategy involves Friedel-Crafts type reactions. For example, the Friedel-Crafts acylation of disubstituted benzene (B151609) derivatives with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation, can afford 1-indanones. beilstein-journals.org Specifically, the synthesis of 5,7-dimethoxy-1-indanone has been achieved in excellent yield by stirring a mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate with methanesulfonic acid at elevated temperatures. beilstein-journals.org

Another approach involves the tandem phosphine-palladium catalyzed Michael addition and Heck cyclization. nih.gov This method has been used to prepare functionalized alkylidene indanes and indanones from 2-iodobenzylmalonates and 2-iodobenzoylacetates. nih.gov The reaction tolerates various substituents on the benzene ring, including methoxy (B1213986) groups, providing a versatile route to functionalized indanones. nih.gov

The total synthesis of complex natural products containing the indane skeleton often relies on intricate multi-step sequences. For instance, the synthesis of (-)-incarviatone A involved a scalable and sequential C-H functionalization process to assemble the highly functionalized indane core. pku.edu.cn Similarly, the total synthesis of ryanodol (B1680354) started from the readily available 5,6-dimethoxyindane, which was converted into a key o-spirolactone dienone building block. cdnsciencepub.com

Synthesis of Chemically Modified Derivatives and Analogs

The versatility of the this compound scaffold allows for extensive chemical modification to generate a diverse range of derivatives and analogs. These modifications can be introduced at the aromatic ring, the side-chain, or by altering the functional groups on the indane core itself.

Ring-Substituted 4,7-Dimethoxyindanes (e.g., Methylated, Alkylated)

Substitution on the aromatic ring of this compound can be achieved through various synthetic strategies. One common approach is to start with an already substituted aromatic precursor and then construct the indane ring.

For example, the synthesis of 2-amino-4,7-dimethoxy-5-methylindane, a cyclic analog of the hallucinogen DOM, was accomplished starting from 2,5-dimethoxybenzaldehyde. mdma.chcdnsciencepub.com The synthesis of 2,3,4,6-tetramethyl-5,7-dimethoxyindanone was achieved from 2,4-dimethylresorcinol dimethyl ether through a novel synthetic process. tandfonline.com

Palladium-catalyzed cross-coupling reactions are also powerful tools for introducing substituents onto the aromatic ring. For instance, the synthesis of eucalyptin, a C-methylated flavonoid, involved a palladium-catalyzed methylation of a diiodo-dimethoxy-methoxyphenyl-chromen-4-one derivative. mdpi.com While not directly on a this compound, this methodology demonstrates the potential for introducing methyl groups onto a dimethoxy-substituted aromatic ring.

Table 2: Examples of Ring-Substituted this compound Derivatives

| Derivative | Starting Material | Key Reaction Step | Reference |

|---|---|---|---|

| 2-Amino-4,7-dimethoxy-5-methylindane | 2,5-Dimethoxybenzaldehyde | Multi-step synthesis | mdma.chcdnsciencepub.com |

Side-Chain Functionalization and Introduction of Heteroatoms

Side-chain functionalization can be achieved through post-polymerization reactions on polymers containing indane-like structures, where functional groups such as carboxylic acids, amines, and thiols can be introduced. cmu.edu While this example is on a polythiophene, the principles of side-chain modification can be applied to indane derivatives.

The introduction of heteroatoms, particularly nitrogen, is a common strategy in the synthesis of biologically active indane analogs. The synthesis of 2-amino-4,7-dimethoxyindane and its derivatives exemplifies this, where an amino group is introduced at the 2-position of the indane ring. mdma.chcdnsciencepub.com This is often achieved through the reduction of an oxime or an isonitroso-indanone. mdma.chcdnsciencepub.com For example, 4,7-dimethoxy-2-isonitroso-1-indanone can be synthesized and then catalytically reduced to introduce the amino group. cdnsciencepub.com

The synthesis of 4,7-diamino-1,10-phenanthroline derivatives with positively charged side chains demonstrates another approach to introducing nitrogen-containing functional groups. nih.gov Although the core is a phenanthroline, the strategies for attaching amino and guanidine (B92328) side chains could be adapted for functionalizing the indane ring.

Preparation of 4,7-Dimethoxyindanone Derivatives

4,7-Dimethoxyindanone is a key intermediate for the synthesis of a wide array of derivatives. evitachem.com Its preparation and subsequent modification are central to accessing various functionalized indanes.

The synthesis of 5,7-dimethoxy-1-indanone can be accomplished in high yield through the cyclization of diethyl 2-(3,5-dimethoxybenzyl)malonate in the presence of methanesulfonic acid. beilstein-journals.org This indanone can then be used in condensation reactions. For example, a base-catalyzed Claisen-Schmidt condensation of 5,7-dimethoxy-1-indanone with 2-chloro-3-formylquinoline derivatives has been used to prepare (E) 2-quinolinylmethylidene-5,7-dimethoxyindanones. benthamdirect.comingentaconnect.comresearchgate.net

Further modifications of the indanone are also possible. For instance, 2,2-dialkyl-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ones have been synthesized from 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one. researchgate.net Additionally, the reaction of 4,7-dimethoxy-6-methyl-1-indanone with ethyl nitrite (B80452) can produce 4,7-dimethoxy-2-isonitroso-6-methyl-1-indanone, a precursor for amino-indane derivatives. cdnsciencepub.com

Table 3: Synthesis of 4,7-Dimethoxyindanone Derivatives

| Derivative | Starting Material | Reagents/Reaction Type | Reference |

|---|---|---|---|

| 5,7-Dimethoxy-1-indanone | Diethyl 2-(3,5-dimethoxybenzyl)malonate | Methanesulfonic acid, cyclization | beilstein-journals.org |

| (E) 2-Quinolinylmethylidene-5,7-dimethoxyindanones | 5,7-Dimethoxy-1-indanone, 2-chloro-3-formylquinoline | Base-catalyzed Claisen-Schmidt condensation | benthamdirect.comingentaconnect.comresearchgate.net |

| 2,2-Dialkyl-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ones | 4,7-Dimethoxy-2,3-dihydro-1H-inden-1-one | Not specified | researchgate.net |

Stereoselective Synthesis and Diastereomer Preparation

The three-dimensional architecture of molecules is critical to their function. In the context of this compound derivatives, such as indanols and aminoindanes, controlling the spatial arrangement of atoms (stereochemistry) is a key synthetic challenge. Advanced methods focus on directing the formation of specific stereoisomers.

Control of Stereochemistry in Indanol and Aminoindane Syntheses

The synthesis of specific stereoisomers of 4,7-dimethoxyindanol and 4,7-dimethoxyaminoindane hinges on the precise control of reactions that create chiral centers. For indanols, the reduction of a ketone precursor, 4,7-dimethoxy-1-indanone (B110822), is a common step where stereocontrol is exerted. The choice of reducing agent determines which diastereomer (cis or trans) is formed preferentially. Bulky reducing agents typically approach the ketone from the less sterically hindered face, leading to a predictable stereochemical outcome.

In the synthesis of aminoindanes, stereocontrol can be achieved through several routes. One method involves the reductive amination of a ketone, where a chiral amine or a chiral catalyst can direct the formation of one enantiomer over the other. Alternatively, the stereoselective synthesis can begin from a chiral starting material, carrying the desired stereochemistry through the reaction sequence. ua.es The use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical course of a reaction and are later removed, is another powerful strategy. wiley.com

Isolation and Stereochemical Assignment of Stereoisomers (e.g., cis/trans-indanol isomers)

Following a synthesis that produces a mixture of stereoisomers, their separation and structural confirmation are essential. For diastereomers like the cis- and trans-isomers of 4,7-dimethoxy-1-indanol, separation is typically accomplished using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). These methods exploit the different physical properties (e.g., polarity, affinity for the stationary phase) of the diastereomers, which cause them to move through the chromatography column at different rates.

Once isolated, the stereochemical assignment of each isomer is determined using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of coupling constants and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), is a powerful tool for deducing the relative configuration of substituents on the indane ring. For enantiomers, which have identical physical properties in a non-chiral environment, separation often requires chiral chromatography or derivatization with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization or chromatography.

Utilization of Established Organic Reactions in Synthetic Pathways

The construction of the this compound framework relies on a toolkit of powerful and well-understood organic reactions. These reactions enable the efficient assembly of the core bicyclic structure and the installation of desired functional groups.

Diels-Alder Reactions for Building Indane Scaffolds

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, forming a six-membered ring in a single, stereospecific step. ebsco.com It involves the reaction of a conjugated diene with an alkene (dienophile) through a [4+2] cycloaddition. wikipedia.org To construct an indane scaffold, a suitably substituted diene can be reacted with a dienophile to form a cyclohexene (B86901) derivative, which can then be further modified to create the five-membered ring of the indane system. molaid.com For instance, a diene bearing methoxy groups at appropriate positions could react with a dienophile to create the precursor to the six-membered ring of this compound. The reaction is highly stereospecific, meaning the stereochemistry of the reactants is faithfully transferred to the product, providing excellent control over the resulting structure. libretexts.org The diene must adopt an s-cis conformation for the reaction to occur. libretexts.org

Table 1: Key Characteristics of the Diels-Alder Reaction

| Feature | Description |

|---|---|

| Reaction Type | [4+2] Cycloaddition |

| Components | Conjugated Diene and a Dienophile (alkene/alkyne) |

| Key Feature | Forms a six-membered ring with high stereocontrol. wikipedia.org |

| Requirement | The diene must be in the s-cis conformation. libretexts.org |

| Driving Force | Formation of stable sigma (σ) bonds from less stable pi (π) bonds. |

Claisen Rearrangements in Complex Molecule Construction

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction classified as a chemguide.co.ukchemguide.co.uk-sigmatropic rearrangement. numberanalytics.comwikipedia.org In this process, an allyl vinyl ether is heated to rearrange and form a γ,δ-unsaturated carbonyl compound. mdpi.com This reaction is valuable for introducing alkyl chains with specific functionalities and stereochemistry. In the synthesis of complex indane derivatives, a Claisen rearrangement could be used to install a side chain onto the aromatic ring or the cyclopentane moiety. The reaction proceeds through a highly ordered, chair-like six-membered transition state, which allows for the predictable transfer of stereochemistry. numberanalytics.com Various modifications, such as the Ireland-Claisen or Johnson-Claisen rearrangements, expand the scope and applicability of this transformation in modern synthesis. wikipedia.org

Recent advances have demonstrated that Lewis acids can catalyze the Claisen rearrangement, allowing the reaction to proceed at lower temperatures and with high stereocontrol. princeton.edu

Table 2: Example of Lewis Acid-Catalyzed Claisen Rearrangement

| Entry | Lewis Acid | Yield (%) | Diastereomeric Ratio (anti/syn) |

|---|---|---|---|

| 1 | - | <5 | - |

| 2 | Yb(OTf)₃ | 81 | >99:1 |

| 3 | AlCl₃ | 75 | >99:1 |

| 4 | TiCl₄·THF₂ | 83 | >99:1 |

Data adapted from a study on a model system demonstrating the efficacy of Lewis acid catalysis in a Claisen-type rearrangement. princeton.edu

Grignard Additions for Carbon-Carbon Bond Formation

Grignard reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. chemguide.co.uk A Grignard reagent, with the general formula R-MgX, is prepared by reacting an alkyl or aryl halide with magnesium metal. chemguide.co.uk These reagents are potent nucleophiles that readily add to electrophilic carbon atoms, such as those in carbonyl groups (aldehydes, ketones, esters). masterorganicchemistry.com

In the synthesis of this compound precursors, a Grignard reagent can be used to add an alkyl or aryl group to a ketone, forming a tertiary alcohol. chemguide.co.uk For example, the addition of a Grignard reagent to 4,7-dimethoxy-1-indanone would yield a tertiary alcohol at the 1-position. The reaction must be conducted under anhydrous (dry) conditions as Grignard reagents react readily with water. chemguide.co.uk The choice of solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), can also influence the reaction's success. gelest.com Kinetic studies of Grignard additions, including sequential additions, have been performed to optimize reaction conditions for maximizing the yield of the desired product while minimizing side products. mit.edu

Decarboxylative Condensation and Cycloaddition Reactions for Heterocyclic Integration

The strategic incorporation of heterocyclic scaffolds onto the this compound framework can be powerfully achieved through decarboxylative condensation and cycloaddition reactions. These methods offer efficient pathways to complex molecular architectures, often proceeding under mild conditions and with high degrees of selectivity.

Decarboxylative condensation reactions represent a valuable tool for forming new carbon-carbon bonds. In a relevant study, a doubly decarboxylative Michael-type addition was developed between pyridylacetic acid and chromone-3-carboxylic acids. mdpi.com This Brønsted base-catalyzed reaction proceeds through the loss of two molecules of carbon dioxide to furnish 4-(pyridylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones in good to very good yields. mdpi.com While this specific example does not directly involve this compound, the underlying principle of using a decarboxylative event to generate a reactive nucleophile for addition to a conjugated system is highly applicable. A similar strategy could be envisioned where a suitable derivative of this compound acts as the Michael acceptor.

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental in synthetic organic chemistry for the construction of six-membered rings with high regio- and stereoselectivity. lkouniv.ac.in These reactions involve the combination of a conjugated diene and a dienophile to form a cyclohexene ring. lkouniv.ac.in This methodology can be adapted for heterocyclic integration. For instance, N-heterocyclic carbene (NHC)-catalyzed enantioselective [4+2] cycloaddition reactions of ketenes with α-cyanochalcones have been reported to produce chiral multisubstituted dihydropyranones. sioc-journal.cn This highlights the potential for creating heterocyclic rings fused to or substituted on the indane system.

Furthermore, various cycloaddition strategies, including [4+1], [3+2], and [4+2] cycloadditions, are frequently employed in the synthesis of diverse heterocyclic compounds from precursors like 3-formylchromones. clockss.org The versatility of these reactions allows for the formation of a wide array of heterocyclic systems, which could be integrated with the this compound core by designing appropriate dienophiles or dienes derived from it. The choice of cycloaddition partners and reaction conditions can be tailored to achieve the desired heterocyclic integration.

A summary of relevant cycloaddition reactions for heterocyclic synthesis is provided in the table below.

| Cycloaddition Type | Reactants | Product Type | Reference |

| [4+2] Diels-Alder | Conjugated Diene + Dienophile | Cyclohexene derivative | lkouniv.ac.in |

| [4+2] NHC-catalyzed | Ketene + α-Cyanochalcone | Chiral Dihydropyranone | sioc-journal.cn |

| [4+1] Cycloaddition | 3-Formylchromone + Isocyanide | Furochromone derivative | clockss.org |

| [3+2] Cycloaddition | 3-Formylchromone + Hydrazonoyl Chloride | Pyrazole derivative | clockss.org |

Retrosynthetic Analysis in the Design and Optimization of Synthetic Routes

Retrosynthetic analysis is an indispensable logical approach for devising the synthesis of a target molecule, such as this compound and its derivatives. egrassbcollege.ac.inamazonaws.com This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary bond-breaking operations known as "disconnections." egrassbcollege.ac.inamazonaws.com

The process of retrosynthetic analysis begins with the identification of strategic bonds within the target molecule for disconnection. scripps.eduox.ac.uk These disconnections should correspond to the reverse of known, reliable chemical reactions. egrassbcollege.ac.in For a molecule like this compound, several key disconnections can be proposed.

A primary disconnection strategy involves breaking the bonds of the five-membered ring to simplify the structure into an aromatic precursor. sathyabama.ac.in This often involves disconnections of the C-C bonds within the cyclopentane ring. For instance, a disconnection of the bond between the aromatic ring and the aliphatic portion is a common strategy. sathyabama.ac.in Another key disconnection point is adjacent to a functional group, such as a carbonyl group in an indanone precursor, which can facilitate bond formation through established reactions like aldol (B89426) condensations or Friedel-Crafts acylations. egrassbcollege.ac.insathyabama.ac.in

The methoxy groups on the aromatic ring are generally considered difficult to introduce, so a good retrosynthetic strategy would often retain them in the precursor molecule. sathyabama.ac.in Functional group interconversions (FGIs) are also a crucial part of this analysis, allowing for the transformation of one functional group into another to enable a more effective disconnection. egrassbcollege.ac.insathyabama.ac.in For example, an amino group on the indane ring could be retrosynthetically derived from a nitro group or a ketone. cdnsciencepub.com

Key Disconnection Strategies for Indane Skeletons:

| Disconnection Type | Description | Corresponding Forward Reaction |

| Ring Disconnection | Breaking the cyclic structure to form an aliphatic molecule. sathyabama.ac.in | Intramolecular cyclization (e.g., Friedel-Crafts) |

| C-N Bond Disconnection | Disconnecting an amine substituent. | Reductive amination, Nucleophilic substitution |

| C-O Bond Disconnection | Disconnecting an ether or alcohol. | Williamson ether synthesis, Grignard reaction |

| Carbonyl α-Bond | Disconnecting the bond adjacent to a carbonyl group. | Aldol condensation, Claisen condensation |

Once a disconnection is made, it generates idealized ionic fragments called "synthons." egrassbcollege.ac.inamazonaws.com Since these synthons are often unstable, the next step is to identify real, commercially available reagents known as "synthetic equivalents" that can perform the same chemical function. egrassbcollege.ac.in

For the synthesis of this compound, a retrosynthetic approach might lead to synthons such as a 2,5-dimethoxyphenyl-substituted electrophile and a three-carbon nucleophilic fragment. The strategic selection of synthetic equivalents for these synthons is critical for the success of the synthesis.

For example, a common precursor for the this compound skeleton is 4,7-dimethoxy-1-indanone. cdnsciencepub.com The synthesis of this indanone can be approached from 2,5-dimethoxybenzaldehyde. cdnsciencepub.com In this case, the benzaldehyde (B42025) serves as a synthetic equivalent for an electrophilic aromatic synthon. The remaining part of the indanone ring can be constructed using reagents that act as synthetic equivalents for a three-carbon nucleophilic synthon.

Table of Synthons and Their Corresponding Synthetic Equivalents:

| Synthon (Idealized Fragment) | Polarity | Synthetic Equivalent (Real Reagent) |

| R-C+=O (Acyl cation) | Electrophile | Acyl chloride, Carboxylic acid |

| R- (Alkyl anion) | Nucleophile | Grignard reagent (R-MgX), Organolithium reagent (R-Li) |

| R+ (Alkyl cation) | Electrophile | Alkyl halide (R-X) |

| -CH2-C(=O)R (Enolate anion) | Nucleophile | Ketone + Base (e.g., LDA) |

Chemical Reactivity and Mechanistic Investigations of 4,7 Dimethoxyindane Transformations

Exploration of Reaction Pathways and Product Formation

The reactivity of the 4,7-dimethoxyindane framework is characterized by several key transformation processes. These reactions, influenced by the methoxy (B1213986) substituents, allow for the generation of a variety of functionalized indane derivatives.

Dehydration and Deamination Processes

Dehydration and deamination are crucial reactions for modifying indane scaffolds, often proceeding under acidic conditions. A notable example involves a derivative of this compound, specifically a trans-indanol. Prolonged heating of this alcohol in concentrated hydrochloric acid resulted in both dehydration (loss of a water molecule) and deamination (loss of an amino group), leading to the formation of 4,7-dimethoxy-5-methyl-2-indanone. cdnsciencepub.com A dehydration reaction is formally defined as a chemical reaction that involves the loss of a water molecule from the reacting molecule. wikipedia.org

In a related synthetic context, the dehydration of a β-hydroxy-ester derivative was achieved using polyphosphoric acid to yield an unsaturated ester. google.com These examples highlight how dehydration is a key step in creating unsaturation within the indane system, which can then be used for further functionalization.

Oxidation and Reduction Chemistry

The oxidation and reduction of the this compound core and its derivatives are fundamental transformations for introducing or modifying functional groups.

Reduction Reactions: The ketone functional group in indanone derivatives is readily reduced. For instance, 4,7-dimethoxy-2-indanone has been reduced to yield both 4,7-dimethoxy-2-indanol and the fully reduced this compound. charlotte.edu Similarly, 4,7-dimethoxy-2-(dimethylamino)methyl-6-methyl-1-indanone hydrochloride was reduced with sodium borohydride (B1222165) to the corresponding trans-indanol. cdnsciencepub.com The reduction of a β-keto-ester to a hydroxy-ester has also been accomplished using sodium borohydride in methanol. google.com A more comprehensive reduction, the Wolff-Kishner reduction, was used on a lactone aldehyde derived from 5,6-dimethoxyindane. cdnsciencepub.com

The following table summarizes key reduction reactions of this compound derivatives:

| Starting Material | Reagents | Product(s) | Reference |

| 4,7-Dimethoxy-2-indanone | TiCl₄, Zn | 4,7-Dimethoxy-2-indanol, this compound | charlotte.edu |

| 4,7-Dimethoxy-2-(dimethylamino)methyl-6-methyl-1-indanone HCl | Sodium Borohydride | trans-4,7-Dimethoxy-2-(dimethylamino)methyl-6-methyl-1-indanol HCl | cdnsciencepub.com |

| β-keto-ester derivative | Sodium Borohydride, Methanol | β-hydroxy-ester derivative | google.com |

| Lactone aldehyde of 5,6-dimethoxyindane | Wolff-Kishner reduction | Reduced product | cdnsciencepub.com |

Oxidation Reactions: The electron-rich nature of the dimethoxy-substituted aromatic ring makes it susceptible to oxidation. While direct oxidation of this compound is not extensively detailed, analogous systems provide insight. For example, 1,4-dimethoxy-substituted phenyl groups can be oxidized to a p-quinone using cerium ammonium (B1175870) nitrate (B79036) (CAN). sciforum.net Photochemical reactions of 4,5-dimethoxyindane-1,2,3-trione in alcoholic solutions lead to a mixture of products, indicating complex oxidation and rearrangement pathways. oup.com Furthermore, studies on methoxy-substituted dyes show that they undergo free-radical induced oxidation. ias.ac.in

Dimerization and Oligomerization Pathways (e.g., Isoindenone Dimerization)

The generation and subsequent dimerization of reactive intermediates derived from this compound precursors have been investigated. Specifically, the attempted generation and dimerization of 4,7-dimethoxy-isoindenone have been documented. charlotte.edu Analysis of the crude product mixture by ¹H NMR after the reaction provided evidence of these processes. charlotte.edu

Further studies have explored mixed dimerization reactions. Gas chromatography of the crude product obtained from a mixed dimerization between parent isoindenone and p-dimethoxy isoindenones has been reported, illustrating the potential for forming heterodimers. charlotte.edu These dimerization pathways are significant as they offer routes to more complex, cross-conjugated molecular frameworks. charlotte.edu The dimerization of isoindenones can proceed through different modes, leading to various stereochemical outcomes. charlotte.edu

Detailed Mechanistic Studies of Specific Transformations

Understanding the transient species involved in the reactions of this compound is key to controlling product formation. Mechanistic studies have focused on both charged and radical intermediates.

Investigation of Carbocation Intermediates

Carbocation intermediates are central to many reactions involving aromatic systems, most notably Friedel-Crafts alkylation. While not a direct study on the indane itself, the alkylation of 1,4-dimethoxybenzene (B90301) serves as an excellent model for the behavior of the dimethoxy-substituted aromatic ring in this compound. edubirdie.comchemeurope.comdocsity.comalmerja.comstudycorgi.com

In this reaction, a carbocation is generated, which then acts as a strong electrophile. The pi electrons of the electron-rich 1,4-dimethoxybenzene attack the carbocation, forming a resonance-stabilized carbocation intermediate. edubirdie.com The presence of the methoxy groups activates the ring towards this electrophilic attack. chemeurope.comalmerja.com The stability of the carbocation intermediate is a crucial factor; for instance, tertiary carbocations are more stable and thus favored over secondary or primary carbocations. chemeurope.comalmerja.com However, the product of the initial alkylation is often more nucleophilic than the starting material, which can lead to overalkylation. chemeurope.com Steric hindrance can sometimes be used to limit the number of alkylations. chemeurope.comalmerja.com

The table below outlines the key steps in the formation of a carbocation intermediate during the Friedel-Crafts alkylation of a dimethoxybenzene system.

| Step | Description | Reactants | Intermediate/Product | Reference |

| 1 | Formation of Electrophile | t-butyl alcohol, Sulfuric acid | t-butyl carbocation | edubirdie.comstudycorgi.com |

| 2 | Electrophilic Attack | 1,4-dimethoxybenzene, t-butyl carbocation | Resonance-stabilized carbocation intermediate | edubirdie.com |

| 3 | Deprotonation | Carbocation intermediate, Water | 1-tert-butyl-2,5-dimethoxybenzene | edubirdie.com |

Elucidation of Free Radical Processes

Free radical pathways represent another important class of mechanisms in the transformation of methoxy-substituted aromatic compounds. A free radical is an atom or molecule with an unpaired valence electron, making it highly reactive. google.com

Studies on the flash vacuum pyrolysis of methoxy-substituted lignin (B12514952) model compounds have shown that methoxy groups enhance the homolytic cleavage of bonds. researchgate.net The resulting methoxy-substituted phenoxy radicals can then undergo a complex series of reactions, including intramolecular hydrogen abstraction, rearrangement, and β-scission. researchgate.net For example, in the pyrolysis of certain models, methoxy-substituted phenoxy radicals undergo 1,5- and 1,6-hydrogen shifts. researchgate.net

Radiation chemistry studies on methoxy-substituted azo dyes have also provided insight into free radical-induced reactions. ias.ac.in In these systems, radicals like the hydroxyl radical (•OH) can add to the aromatic ring to form •OH adducts, which can then decay, often through dimerization. ias.ac.in Other radicals can induce one-electron oxidation to form a dye radical. ias.ac.in These findings suggest that under appropriate conditions, this compound could undergo similar free-radical mediated transformations, leading to a variety of oxidized or coupled products.

Analysis of Nucleophilic and Electrophilic Substitution/Addition Mechanisms

The reactivity of this compound is characterized by its susceptibility to both nucleophilic and electrophilic attacks, leading to a variety of substitution and addition products. The electron-donating nature of the two methoxy groups on the aromatic ring significantly influences the electron density distribution, thereby directing the course of these reactions.

Nucleophilic Substitution and Addition:

Nucleophilic substitution reactions involving this compound derivatives often proceed via SN1 or SN2 mechanisms, depending on the substrate and reaction conditions. science-revision.co.uk For instance, a halogenated derivative of this compound would be susceptible to nucleophilic attack on the carbon atom bearing the halogen. science-revision.co.uk In an S_N2 reaction, a nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, resulting in an inversion of stereochemistry. libretexts.org The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile. libretexts.org Steric hindrance around the reaction center can significantly slow down or prevent S_N2 reactions. libretexts.org

Nucleophilic addition reactions typically occur at a carbonyl group if one is present in a derivative of this compound. The carbonyl carbon is electrophilic and is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. unacademy.com Subsequent protonation of the resulting alkoxide yields an alcohol. unacademy.com Aldehydes are generally more reactive towards nucleophilic addition than ketones. unacademy.com The reaction of a primary amine with an aldehyde or ketone derivative would lead to the formation of an imine through a series of steps including nucleophilic attack, proton transfer, and dehydration. libretexts.org

Electrophilic Substitution and Addition:

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating methoxy groups. These groups are ortho, para-directing, meaning that electrophiles will preferentially attack the positions ortho and para to them. libretexts.org The general mechanism for EAS involves the initial attack of the π electrons of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation known as an arenium ion. uomustansiriyah.edu.iqpressbooks.pub This step is typically the rate-determining step. uomustansiriyah.edu.iq In the second step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. uomustansiriyah.edu.iq Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. pressbooks.pub

Electrophilic addition reactions can occur if there is a double bond in the five-membered ring of an indene (B144670) derivative. The double bond acts as a nucleophile, attacking an electrophile. savemyexams.com This results in the formation of a carbocation intermediate, which is then attacked by a nucleophile in the second step. unacademy.comlibretexts.org The regioselectivity of this addition often follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation. savemyexams.com

Influence of Structural Modifications and Electronic Demands on Reactivity Profiles

The reactivity of this compound and its derivatives is intricately linked to their molecular structure and the electronic properties of their substituents. Modifications to the core structure or the introduction of different functional groups can profoundly alter reaction pathways and product distributions.

Steric hindrance, which arises from the spatial arrangement of atoms within a molecule, plays a crucial role in dictating the accessibility of reactive sites. wikipedia.org In the context of this compound, the methoxy groups and the indane framework itself can create steric congestion that influences the approach of reagents.

Table 1: Influence of Steric Hindrance on Reaction Rates

| Reactant | Steric Bulk of Substituent | Relative Reaction Rate | Predominant Mechanism |

|---|---|---|---|

| Methyl Bromide | Low | 10^7 | S_N2 |

| Neopentyl Bromide | High | 1 | S_N1 favored |

This table illustrates the general principle of how increasing steric bulk around a reaction center dramatically decreases the rate of an S_N2 reaction, as seen in the comparison between methyl bromide and the sterically hindered neopentyl bromide. wikipedia.org While not specific to this compound, this principle is directly applicable.

Electronic effects, which involve the distribution of electron density within a molecule, are paramount in controlling the reactivity of this compound. The two methoxy groups are strong electron-donating groups through resonance, significantly increasing the electron density of the aromatic ring.

This enhanced nucleophilicity makes the aromatic ring highly susceptible to attack by electrophiles. pressbooks.pub The methoxy groups are ortho, para-directing, meaning they activate the positions ortho and para to them for electrophilic substitution. libretexts.org This is due to the ability of the oxygen's lone pairs to delocalize into the ring and stabilize the positive charge of the arenium ion intermediate formed during the reaction. uomustansiriyah.edu.iq

Conversely, in nucleophilic aromatic substitution (which is less common for electron-rich systems but can occur if a strong electron-withdrawing group and a good leaving group are present), electron-withdrawing substituents are required to stabilize the negatively charged intermediate. masterorganicchemistry.com In the case of additions to any unsaturated bonds in the five-membered ring, the electronic nature of substituents can stabilize or destabilize carbocation intermediates, thereby influencing the reaction rate and regioselectivity. libretexts.org For instance, in conjugate addition reactions, electron-withdrawing groups in conjugation with a double bond make the β-carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com

Assessment of Steric Effects on Reaction Outcomes

Isomerization Phenomena and Configurational Equilibrium Studies

Isomerization reactions, where a molecule is transformed into an isomer with a different arrangement of atoms, can be a significant aspect of the chemistry of this compound derivatives, particularly those with chiral centers or double bonds.

Studies on related systems have shown that isomerization can lead to a thermodynamic distribution of products. researchgate.net For example, in the context of unsaturated fatty acid methyl esters, isomerization can result in the conjugation of double bonds. researchgate.net In the case of this compound derivatives with stereocenters, equilibration under certain conditions (e.g., basic or acidic) can lead to the formation of a more stable epimer. For instance, studies on related complex polycyclic systems have shown that unstable isomers can be converted to more stable ones under basic conditions. cdnsciencepub.com

The formation of enols from ketones or aldehydes is a form of tautomerism, which is a rapid isomerization involving the migration of a proton and the shifting of a double bond. chemistrysteps.com While enols are typically unstable and quickly convert to the keto form, they can be important intermediates in certain reactions. chemistrysteps.com Anodic oxidation of related compounds has been shown to lead to isomerization, with relative rate constants for these processes being a subject of study. Furthermore, the selective hydrogenation of polyunsaturated compounds, a process relevant to derivatives of this compound if they contain multiple sites of unsaturation, can involve configurational isomers. researchgate.net

Advanced Spectroscopic Techniques for Structural and Conformational Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Characterization

NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4,7-Dimethoxyindane, NMR is crucial for confirming the connectivity of atoms, defining the electronic environment of each nucleus, and elucidating its three-dimensional structure in solution.

Proton NMR (¹H NMR) is a primary technique for identifying the number of distinct proton environments and their spatial relationships. In this compound, the molecule's symmetry influences the resulting spectrum. The protons are categorized into three main regions: aromatic, methoxy (B1213986), and aliphatic.

Aromatic Protons (H-5, H-6): The two protons on the benzene (B151609) ring are chemically equivalent due to the molecule's symmetry but are magnetically non-equivalent, giving rise to an AA'BB' spin system that often appears as a complex multiplet. However, in many cases, it simplifies to appear as a singlet or a narrow multiplet, depending on the solvent and spectrometer resolution. Their chemical shift is expected in the range of δ 6.5-6.8 ppm.

Methoxy Protons (-OCH₃): The two methoxy groups at positions 4 and 7 are equivalent. Their six protons will generate a single, sharp signal (a singlet) as they have no adjacent protons to couple with. This signal is anticipated around δ 3.8 ppm. msu.edu

Aliphatic Protons (H-1, H-2, H-3): The five-membered ring contains three sets of methylene (B1212753) protons. The protons at C1 and C3 are equivalent (H-1 and H-3) and will appear as a triplet due to coupling with the H-2 protons. The central methylene protons (H-2) will appear as a quintet, as they are coupled to the four protons at C1 and C3.

Coupling constants (J-values) provide information about the dihedral angles between adjacent protons, which is critical for conformational analysis. The vicinal coupling between the aliphatic protons (³JHH) in the five-membered ring is particularly informative.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5, H-6 | 6.6 | Singlet / Narrow Multiplet | N/A |

| 4,7 -OCH₃ | 3.8 | Singlet | N/A |

| H-1, H-3 | 2.9 | Triplet | ~7.5 |

| H-2 | 2.1 | Quintet | ~7.5 |

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃. These are estimated values based on general principles of NMR spectroscopy.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. hw.ac.uk Given the symmetry of this compound, the spectrum will display fewer signals than the total number of carbon atoms (11). There are six unique carbon environments expected.

Aromatic Carbons: Four signals are expected for the aromatic carbons. The two carbons bearing the methoxy groups (C-4 and C-7) are highly deshielded and appear furthest downfield, typically around δ 150 ppm. The carbons at the ring junction (C-3a and C-7a) and the proton-bearing carbons (C-5 and C-6) will have distinct signals in the δ 110-140 ppm region. wisc.edu

Aliphatic Carbons: Two signals are expected for the aliphatic portion. The equivalent C-1 and C-3 carbons will produce one signal, while the C-2 carbon will produce another, both typically appearing in the δ 25-40 ppm range.

Methoxy Carbons: The two equivalent methoxy carbons will give a single signal around δ 55-60 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4, C-7 | 150 |

| C-3a, C-7a | 135 |

| C-5, C-6 | 112 |

| 4,7 -OCH₃ | 56 |

| C-1, C-3 | 32 |

| C-2 | 26 |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃. These are estimated values based on general principles of NMR spectroscopy.

While ¹H and ¹³C NMR establish the basic structure, advanced 2D NMR techniques are required to investigate the three-dimensional conformation. The five-membered ring of the indane system is not planar and adopts puckered conformations, such as an "envelope" or "twist" form, to relieve angle and torsional strain. scribd.com These conformers can rapidly interconvert at room temperature.

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space proximity between protons. For instance, NOE correlations between the aliphatic protons of the five-membered ring and the methoxy protons could provide definitive evidence for the preferred conformation in solution. Variable-temperature (VT) NMR studies could also be employed to study the dynamics of the ring-flipping process and determine the energy barriers between different conformers.

Utilization of Carbon-13 NMR (13C NMR) for Carbon Skeleton Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Molecular Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. anton-paar.com These methods are excellent for identifying functional groups and can also offer subtle insights into molecular conformation. renishaw.com IR and Raman are often complementary; vibrations that are strong in IR may be weak in Raman, and vice-versa. jascoinc.com

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. compoundchem.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretches from the methylene groups are observed as strong bands in the 2960-2850 cm⁻¹ range. libretexts.org

C=C Aromatic Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to characteristic absorptions in the 1600-1500 cm⁻¹ region.

C-O Stretching: The most prominent feature for this molecule is the strong absorption from the aryl ether C-O bond stretching. This typically results in a strong, characteristic band around 1250 cm⁻¹.

Out-of-Plane Bending: The substitution pattern on the aromatic ring can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ fingerprint region.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (CH₂) | 2960 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1500 | Medium-Strong |

| C-O Stretch | Aryl Ether | 1275 - 1200 | Strong |

Table 3: Predicted Characteristic Infrared Absorption Frequencies for this compound.

In the case of this compound, specific low-frequency bands in the Far-IR or Raman spectrum would correspond to the envelope or twist motions of the cyclopentane (B165970) ring. By comparing the experimental vibrational spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), specific bands can be assigned to particular conformers. This allows for an estimation of the conformational populations present in the sample, providing data that is complementary to that obtained from advanced NMR methods.

Characterization of Functional Groups and Specific Bond Stretches

Mass Spectrometry for Elucidating Reaction Mechanisms and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of compounds, identify unknown substances, and probe the intricacies of chemical reactions. numberanalytics.com By analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments, researchers can confirm the identity of a synthesized product like this compound, identify byproducts, and gain insight into potential reaction pathways and intermediates. scirp.org

In the context of this compound (C₁₁H₁₄O₂), electron ionization mass spectrometry (EI-MS) would be a standard method for analysis. In this technique, the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•) and various fragment ions. The molecular ion peak for this compound would be expected at an m/z value corresponding to its molecular weight, approximately 178.

The fragmentation pattern is crucial for structural confirmation and provides a fingerprint for the molecule. Based on the known fragmentation behaviors of related indane and methoxy-aromatic compounds, several key fragmentation pathways for this compound can be predicted: acs.orgaip.orgoup.com

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from one of the methoxy groups, which would result in a prominent peak at m/z 163 ([M-15]⁺). oup.com

Loss of Formaldehyde (B43269): Another characteristic fragmentation is the elimination of a neutral formaldehyde molecule (CH₂O) from a methoxybenzyl-type structure, leading to a fragment ion at m/z 148 ([M-30]⁺). oup.com

Loss of Ethene: Indane derivatives are known to undergo a retro-Diels-Alder-like fragmentation, losing ethene (C₂H₄) from the five-membered ring. aip.org This would produce a fragment at m/z 150 ([M-28]⁺).

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the cyclopentyl moiety can lead to characteristic aromatic ions.

The combination of a separation technique like Gas Chromatography (GC) with mass spectrometry (GC-MS) is particularly effective for analyzing reaction mixtures. This allows for the separation of the target compound, this compound, from starting materials, solvents, and any synthesis byproducts, with each component being identified by its unique mass spectrum and retention time. nih.gov For instance, in syntheses involving this compound derivatives, mass spectrometry is a key tool for characterization and confirmation of the desired products. cdnsciencepub.comnih.gov

Table 1: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| Predicted Fragment Ion | Mass-to-Charge Ratio (m/z) | Associated Neutral Loss |

|---|---|---|

| [M]⁺• (Molecular Ion) | 178 | None |

| [M-CH₃]⁺ | 163 | •CH₃ (Methyl radical) |

| [M-C₂H₄]⁺• | 150 | C₂H₄ (Ethene) |

| [M-CH₂O]⁺• | 148 | CH₂O (Formaldehyde) |

| [M-CH₃-CO]⁺ | 135 | •CH₃ and CO (Carbon monoxide) |

X-ray Diffraction (XRD) for Solid-State Structural Determination and Stereochemical Confirmation

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.orglibretexts.org This technique provides unambiguous information about molecular structure, including bond lengths, bond angles, and absolute stereochemistry, which are often impossible to ascertain from spectroscopic methods alone. rsc.orgazolifesciences.com

The fundamental principle of XRD involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. azom.com The regularly spaced atoms in the crystal lattice act as a diffraction grating, scattering the X-rays in a specific pattern of spots with varying intensities. libretexts.org By analyzing this diffraction pattern, crystallographers can construct a three-dimensional electron density map of the molecule and from it, determine the exact coordinates of each atom in space. numberanalytics.comoup.com

For a molecule like this compound, obtaining a single crystal suitable for SCXRD would allow for the unequivocal determination of its solid-state structure. The analysis would yield precise data on:

Molecular Geometry: The exact bond lengths of all carbon-carbon and carbon-oxygen bonds, as well as the bond angles defining the geometry of the fused ring system.

Conformation: The planarity of the aromatic ring and the specific conformation of the five-membered ring (e.g., an "envelope" or "twist" conformation) would be clearly defined. The orientation of the methoxy groups relative to the plane of the benzene ring would also be determined.

Intermolecular Interactions: The data reveals how molecules of this compound pack together in the crystal lattice, detailing any significant intermolecular forces such as van der Waals interactions or hydrogen bonds (if applicable in derivatives).

Furthermore, SCXRD is an indispensable tool for stereochemical confirmation. nih.gov While this compound itself is achiral, many of its derivatives can contain stereocenters. For example, if a substituent were introduced at the C1 or C2 position of the indane core, chiral centers would be created. SCXRD analysis of a single crystal of one of the enantiomers would allow for the determination of its absolute configuration (R or S), a critical piece of information in many chemical and pharmaceutical contexts. cdnsciencepub.com

Table 2: Representative Crystallographic Data Obtainable from SCXRD Analysis This table presents a hypothetical but typical set of parameters that would be determined for a small organic molecule like this compound.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₁H₁₄O₂ |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=8.5 Å, b=10.2 Å, c=11.5 Å, α=90°, β=105°, γ=90° |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal. | 1.25 g/cm³ |

Theoretical and Computational Chemistry Investigations of 4,7 Dimethoxyindane Systems

Quantum Chemical Modeling of Molecular Structure and Energetics

Quantum chemical modeling serves as a powerful tool for the precise determination of molecular geometries and the energetic landscapes of chemical compounds. By solving approximations of the Schrödinger equation, these methods can predict stable structures, relative energies of different forms, and the barriers to their interconversion.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. aip.orgtsijournals.com The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, which represents the most stable conformation of the molecule. faccts.deresearchgate.net

For 4,7-dimethoxyindane, a typical DFT calculation would begin with an initial guess of the molecular structure. The calculation then iteratively solves the Kohn-Sham equations to determine the electron density and the total energy. The forces on each atom are calculated from the energy gradient, and the geometry is adjusted to minimize these forces until a stationary point is reached. faccts.de A frequency calculation is often performed subsequently to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like the zero-point vibrational energy (ZPVE). joaquinbarroso.com

Commonly used functionals for such calculations include hybrid functionals like B3LYP, paired with basis sets such as 6-31G(d,p) or the def2-TZVP basis set, which provide a good description of molecular geometries and energies for organic molecules. mdpi.comresearchgate.net The presence of the two electron-donating methoxy (B1213986) groups is expected to slightly alter the bond lengths within the benzene (B151609) ring compared to unsubstituted indane, reflecting changes in the electronic distribution. The five-membered ring is predicted to adopt a non-planar, puckered conformation. nih.gov

Table 1: Representative Calculated Geometric Parameters for this compound (Hypothetical DFT Data) This table presents hypothetical data to illustrate typical results from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(ar)-C(ar) | ~1.39 - 1.41 Å |

| Bond Length | C(ar)-C(alk) | ~1.51 Å |

| Bond Length | C(alk)-C(alk) | ~1.54 - 1.55 Å |

| Bond Length | C(ar)-O | ~1.37 Å |

| Bond Length | O-C(Me) | ~1.43 Å |

| Bond Angle | C(ar)-O-C(Me) | ~118° |

Molecules that are not entirely rigid can exist in multiple shapes, or conformations, which can interconvert through rotation around single bonds. princeton.edu For this compound, conformational flexibility arises from two main sources: the puckering of the five-membered aliphatic ring and the rotation of the two methoxy groups around their bonds to the aromatic ring.

The cyclopentane (B165970) moiety of the indane system typically adopts an "envelope" conformation, where one of the five carbon atoms is out of the plane of the other four. nih.gov Computational studies can map the potential energy surface of this puckering to identify the most stable conformation and the energy barrier for the ring to "flip" from one envelope form to another.

Furthermore, the two methoxy groups can rotate. This rotation is not entirely free due to steric interactions with adjacent hydrogen atoms on the aromatic ring. Theoretical calculations can determine the preferred orientation of these groups (e.g., with the methyl group in the plane of the benzene ring or perpendicular to it) and the energy barriers for rotation. researchgate.netufms.br By calculating the relative energies of all possible stable conformers, their population at a given temperature can be predicted using the Boltzmann distribution, providing insight into the dominant structure of the molecule in a sample. libretexts.org

Table 2: Hypothetical Relative Energies of this compound Conformers This table presents hypothetical data to illustrate the energetic differences between possible conformers.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Conf-1 | Envelope-A, Methoxy-A | 0.00 (Global Minimum) |

| Conf-2 | Envelope-B, Methoxy-A | +0.8 |

| Conf-3 | Envelope-A, Methoxy-B | +1.5 |

Density Functional Theory (DFT) Calculations for Geometry Optimization and Stability Assessment

Electronic Structure and Aromaticity Analysis

The electronic properties of this compound are dominated by the aromatic character of its benzene ring. Computational methods allow for a quantitative assessment of this aromaticity and provide tools to predict the molecule's chemical reactivity based on its electronic structure.

Aromaticity is a key concept describing the enhanced stability and unique reactivity of certain cyclic, planar, conjugated molecules. tsijournals.com A popular and effective computational method for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS). github.io NICS calculations involve placing a "ghost" atom (a point with no nucleus or electrons) at a location of interest, typically the geometric center of a ring (NICS(0)) and at a point 1 Å above the center (NICS(1)), and then calculating the magnetic shielding at that point. github.io A significantly negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity.

For the this compound system, the indane skeleton itself is composed of a benzene ring fused to a non-aromatic five-membered ring. researchgate.net NICS calculations would be performed on the six-membered ring. The fusion of the aliphatic ring slightly reduces the aromaticity of the benzene ring compared to unsubstituted benzene. The electron-donating methoxy groups are expected to have a further, albeit smaller, electronic influence on the aromaticity. nih.gov

Table 3: Comparison of Calculated NICS Values (ppm) for Benzene and the Aromatic Ring of Indane (Hypothetical Data) This table illustrates how NICS values can be used to compare aromaticity.

| Compound | NICS(0) | NICS(1) | Aromaticity |

|---|---|---|---|

| Benzene (Reference) | -9.7 | -11.5 | Strongly Aromatic |

| Indane | -8.9 | -10.5 | Aromatic |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy and spatial distribution of these orbitals for a single molecule can predict its reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). researchgate.net

In this compound, the two methoxy groups are strong electron-donating groups. Their presence is expected to raise the energy of the HOMO, making the molecule more susceptible to attack by electrophiles compared to unsubstituted indane. The HOMO-LUMO energy gap is also an indicator of chemical stability; a smaller gap generally implies higher reactivity. tsijournals.com FMO analysis would show the HOMO density concentrated on the aromatic ring, particularly at the positions ortho and para to the methoxy groups, predicting these as the likely sites for electrophilic aromatic substitution.

Table 4: Hypothetical Frontier Molecular Orbital Energies for Indane and this compound This table illustrates the expected electronic effect of the methoxy substituents.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Indane | -8.9 | -0.5 | 8.4 |

Assessment of Aromaticity and Anti-aromaticity in Indane-Derived Ring Systems (e.g., using NICS)

Computational Studies of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can model the entire course of a chemical reaction. This involves mapping the potential energy surface that connects reactants to products, identifying any intermediates, and, crucially, locating the transition state (TS). acs.org The transition state is the highest energy point along the lowest energy reaction pathway and its structure and energy determine the kinetics of the reaction. joaquinbarroso.com

For this compound, a relevant reaction to study would be electrophilic aromatic substitution. Computational methods can be used to model the step-by-step mechanism. For example, in a nitration reaction, the attack of the nitronium ion (NO₂⁺) on the aromatic ring would be modeled. The calculations would first locate the structure of the transition state leading to the formation of the Wheland intermediate (a carbocation also known as a sigma complex). A second transition state, for the loss of a proton to restore aromaticity, could also be located. The calculated activation energy (the energy difference between the reactants and the highest transition state) provides a theoretical prediction of the reaction rate. Such studies on indane derivatives have been used to understand reaction pathways and product distributions. aip.orgmdpi.com

Table 5: Hypothetical Energy Profile for a Generic Electrophilic Substitution on this compound This table outlines the key energetic points along a hypothetical reaction coordinate.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + E⁺ | 0.0 |

| Transition State 1 | TS for electrophilic attack | +15.2 |

| Intermediate | Wheland Intermediate | +8.5 |

| Transition State 2 | TS for proton loss | +10.0 |

Elucidation of Reaction Energy Profiles and Rate-Determining Steps

A reaction energy profile, also known as an energy level diagram, is a graphical representation of the energy changes that occur as reactants are converted into products. chemguide.co.uksavemyexams.comnagwa.com These diagrams plot the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. Key features of a reaction profile include the energy levels of the reactants and products, the transition states (high-energy points between steps), and any reaction intermediates (temporary, stable species formed during the reaction). chemguide.co.ukibchem.com

For a hypothetical reaction involving this compound, computational methods like Density Functional Theory (DFT) can be used to map out the entire energy profile. This process involves:

Optimizing Geometries: Calculating the lowest-energy structures of the reactants, products, intermediates, and transition states.

Calculating Energies: Determining the precise energy of each of these stationary points on the potential energy surface.

Identifying the RDS: The step with the largest energy difference between its transition state and the preceding reactant or intermediate is identified as the rate-determining step. ibchem.comepfl.ch

For multi-step reactions, the profile will show a series of peaks (transition states) and valleys (intermediates). chemguide.co.uk The stability of any intermediate is indicated by the depth of its energy valley; a deeper valley implies a more stable, albeit transient, species. chemguide.co.uk

| Reaction Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (this compound + Reagent) | Starting materials of the reaction. | 0.0 |

| Transition State 1 (TS1) | Highest energy point of the first step. | +25.0 |

| Intermediate | A transient species formed after the first step. | +5.0 |

| Transition State 2 (TS2) | Highest energy point of the second step. | +15.0 |

| Products | Final molecules formed in the reaction. | -10.0 |

In the hypothetical data above, the rate-determining step would be the first step (Reactants → Intermediate), as its activation energy (25.0 kcal/mol) is higher than that of the second step (10.0 kcal/mol, calculated as 15.0 - 5.0).

Prediction of Reactivity and Regioselectivity

Computational chemistry is instrumental in predicting the reactivity and regioselectivity of chemical reactions. rsc.org For aromatic systems like this compound, these predictions are crucial for planning synthetic routes, especially in electrophilic aromatic substitution reactions. Methods based on Conceptual Density Functional Theory (CDFT) are often employed to calculate various reactivity indices. nih.gov These indices, such as Fukui functions and proton affinities, help identify the most nucleophilic or electrophilic sites within a molecule, thereby predicting where a reaction is most likely to occur. nih.govmit.edu

Machine learning (ML) models have also emerged as powerful tools for predicting regioselectivity. chemrxiv.orgwur.nl These models are trained on large datasets of known reactions and can learn complex relationships between a molecule's structure and its reactive behavior, often achieving high accuracy in their predictions. rsc.orgmit.edu

For this compound, the electron-donating methoxy groups (-OCH₃) and the alkyl portion of the indane ring influence the electron density of the aromatic ring. Computational models can quantify this influence at each position. The regioselectivity of, for example, an electrophilic substitution would be predicted by calculating the site with the highest propensity to react with an electrophile.

| Position on Aromatic Ring | Calculated Reactivity Index (Arbitrary Units) | Predicted Outcome |

|---|---|---|

| C5 | 1.85 | Major Product |

| C6 | 1.62 | Minor Product |

The table above illustrates how computational models might predict that the C5 position is the most reactive site for electrophilic attack due to the directing effects of the two methoxy groups, leading to a specific major product.

Ligand Design and Computational Optimization in Catalysis Research

The this compound core structure is a valuable scaffold for designing ligands used in homogeneous catalysis. rsc.orgsolvias.com The rigidity and specific stereoelectronic properties of the indane framework can be fine-tuned through computational modeling to create highly effective catalysts. rsc.org Computational optimization allows for the virtual screening of numerous ligand variations, saving significant time and resources compared to a purely experimental trial-and-error approach. nih.gov

A notable example in this area involves spirocyclic alkyl amino carbene (SCAAC) ligands complexed with Ruthenium (Ru) for use in olefin metathesis. nih.govresearchgate.net Research has shown that a 5,6-dimethoxyindane derivative, a close structural analog of this compound, produced one of the most active catalysts for the ethenolysis of methyl oleate. nih.govresearchgate.net Computational studies in such systems help to:

Understand Structure-Activity Relationships: Correlate specific features of the ligand, such as steric bulk or electronic properties, with catalytic activity and selectivity.